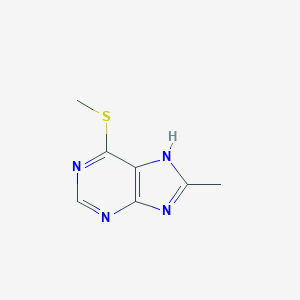

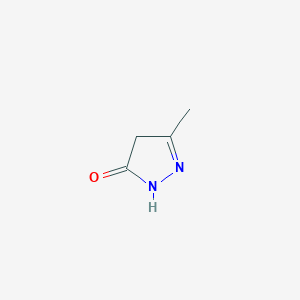

3-Methyl-2-pyrazolin-5-one

Overview

Description

3-Methyl-2-pyrazolin-5-one, also known as edaravone, is a heterocyclic compound with significant pharmacological properties. It is widely recognized for its potent antioxidant activity, particularly in scavenging free radicals. This compound has been clinically approved for the treatment of conditions such as amyotrophic lateral sclerosis and ischemic stroke due to its neuroprotective effects .

Mechanism of Action

Target of Action

3-Methyl-2-pyrazolin-5-one, also known as Edaravone, is a free radical scavenger . It primarily targets reactive oxygen species (ROS), particularly hydroxyl radicals . These radicals are involved in various pathological processes, including ischemic brain damage .

Mode of Action

The compound interacts with its targets by scavenging free radicals, thereby reducing oxidative stress . It eliminates hydroxyl radicals and suppresses lipid peroxidation, which is a key process in oxidative damage .

Biochemical Pathways

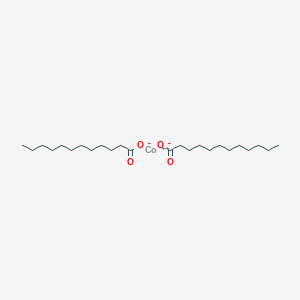

The primary biochemical pathway affected by this compound is the oxidative stress pathway. By scavenging free radicals, the compound prevents the lipid peroxidation of polyunsaturated fatty acids in membranes . This action helps to reduce peroxidative chain reactions and further membrane disintegration, which are common in conditions like ischemic stroke .

Pharmacokinetics

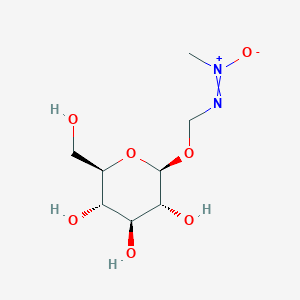

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The main metabolites of the compound are sulfate and glucuronide of this compound . In humans, the excretion rate of glucuronide is higher than that of sulfate, indicating a species difference in urinary excretion . Urinary excretion is the main route of elimination for this compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antioxidant properties. By scavenging free radicals, it reduces oxidative stress and prevents the associated cellular damage . This action has been shown to have protective effects against conditions like ischemic stroke and amyotrophic lateral sclerosis .

Action Environment

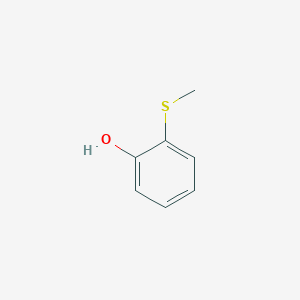

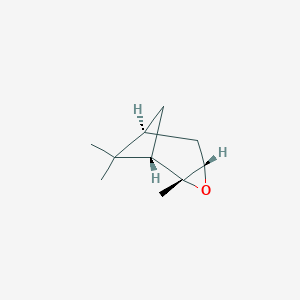

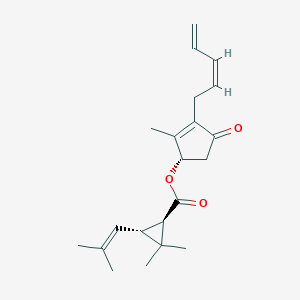

The action of this compound can be influenced by environmental factors. For instance, its solubility can affect its bioavailability and efficacy . In a study, the compound was modified by alkylation at its allylic position with a C-18 hydrocarbon chain to increase its lipophilicity, which improved its interaction with liposomes . This modification resulted in a high affinity for lipid membranes, increasing the efficacy of the unmodified compound under stress conditions .

Biochemical Analysis

Biochemical Properties

3-Methyl-2-pyrazolin-5-one plays a significant role in biochemical reactions. It acts as a free radical scavenger, mainly eliminating hydroxyl radicals and suppressing lipid peroxidation . The structure-activity relationship of this compound indicates that lipophilic substituents are essential to show its lipid peroxidation-inhibitory activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to have a high affinity for lipid membranes, increasing the efficacy of the unmodified this compound under stress conditions . It also has a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its potent antioxidative effects. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to have a high affinity for lipid membranes, which increases the efficacy of the unmodified this compound under stress conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on mice with ischemic stroke, co-administration of this compound with DL-3-n-butylphthalide showed multi-target protective effects on the neurovascular unit .

Metabolic Pathways

It is known to interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown to have a high affinity for lipid membranes, which may affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-pyrazolin-5-one can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with methyl hydrazine under solvent-free conditions. This reaction typically yields the desired product with high purity and efficiency . Another method involves the use of phenyl hydrazine and ethyl acetoacetate, which also produces high yields of the compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for maximum yield and purity, ensuring the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-pyrazolin-5-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, which may have distinct pharmacological properties.

Reduction: The compound can be reduced under specific conditions to yield other pyrazoline derivatives.

Substitution: It can participate in substitution reactions, where different functional groups are introduced into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various halogenating agents and catalysts are employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazolines and pyrazolones, which may exhibit different biological activities .

Scientific Research Applications

3-Methyl-2-pyrazolin-5-one has a wide range of scientific research applications:

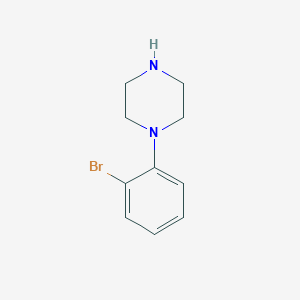

Comparison with Similar Compounds

- 1-Phenyl-3-methyl-5-pyrazolone

- 1,3-Dimethyl-5-pyrazolone

- 4,4’-Arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Comparison: 3-Methyl-2-pyrazolin-5-one is unique due to its potent antioxidant properties and clinical applications in neuroprotection. While similar compounds like 1-Phenyl-3-methyl-5-pyrazolone also exhibit antioxidant activity, this compound is specifically approved for medical use in treating ischemic stroke and amyotrophic lateral sclerosis .

Properties

IUPAC Name |

3-methyl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLAPJMCARJFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051554 | |

| Record name | 3-Methyl-5-pyrazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-26-9, 4344-87-0 | |

| Record name | 3-Methyl-2-pyrazolin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-pyrazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-pyrazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-5-pyrazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Methyl-2-pyrazolin-5-one?

A1: this compound has the molecular formula C4H6N2O and a molecular weight of 98.10 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly use various spectroscopic techniques to characterize MP and its derivatives. These include: * NMR Spectroscopy (1H NMR, 13C NMR, 15N NMR): Provides detailed information about the structure and tautomeric forms of MP derivatives. [, ] * IR Spectroscopy: Useful for identifying functional groups and studying hydrogen bonding interactions within MP derivatives. [, , ] * Mass Spectrometry: Aids in determining the molecular weight and understanding fragmentation patterns of MP and its derivatives. [, ] * UV-Visible Spectroscopy: Used to study electronic transitions and investigate solvatochromic behavior of MP derivatives, especially those with conjugated systems. [, ]

Q3: Does this compound exhibit tautomerism?

A3: Yes, MP exhibits tautomerism, meaning it can exist in different structural isomers (tautomers) in equilibrium. The most common tautomers are the CH, NH, and OH forms. The dominant tautomer in solution depends on the solvent polarity, while the CH form is generally more stable in the gas and solid states. []

Q4: How is this compound typically synthesized?

A4: MP derivatives can be synthesized via various routes, including:

- Condensation Reactions: Reacting substituted hydrazines with ethyl acetoacetate or its derivatives. [, , , , , ]

- Cyclization Reactions: Cyclizing suitable precursors like 2-arylhydrazono-1-phenylbutane-1,2,3-triones. []

- Multicomponent Reactions: Utilizing electrochemically induced catalytic multicomponent transformations involving isatins, MP, and malononitrile. []

Q5: How does water affect the reactivity of this compound?

A5: Computational studies employing implicit/explicit water cluster models suggest that water molecules can significantly influence the reaction mechanism and energetics of reactions involving MP. For instance, in the reaction between MP and isatin, water molecules, particularly tri-water clusters, can facilitate proton transfer steps and stabilize transition states through hydrogen bonding interactions, thereby lowering activation energy barriers and promoting the reaction. []

Q6: Can this compound undergo cyanoethylation?

A6: Yes, MP can undergo cyanoethylation reactions with activated alkenes like acrylonitrile. The reaction conditions and stoichiometry influence the product formation, leading to either 4,4-di(β-cyanoethyl) derivatives or tri-substituted MP derivatives. []

Q7: Does this compound exhibit any catalytic properties?

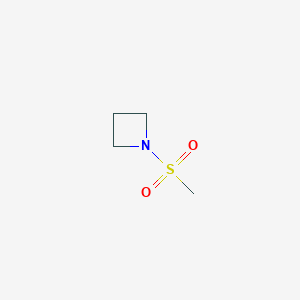

A7: While MP itself may not be a catalyst, its derivatives have been explored in catalytic applications. For instance, organomercury dimers derived from MP have shown potential as catalysts. []

Q8: What are the known biological activities of this compound derivatives?

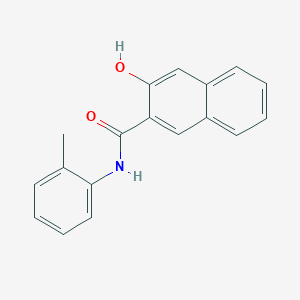

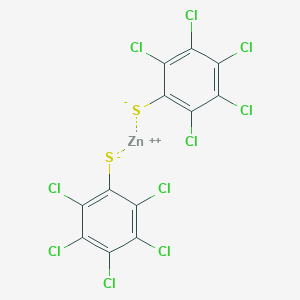

A8: MP derivatives exhibit a broad spectrum of biological activities, including: * Antidiabetic Activity: Several studies have investigated MP derivatives as potential antidiabetic agents. [, , ] * Antibacterial Activity: MP derivatives, particularly those complexed with metal ions, have demonstrated antibacterial activity against various bacterial strains. [, , , ] * Antifungal Activity: Some MP derivatives have shown promising antifungal activity. [, , , ] * Antithrombotic Activity: Specific derivatives like 1-[2-(β-naphthyloxy)ethyl]-3-methyl-2-pyrazolin-5-one have demonstrated antithrombotic activity in animal models. []

Q9: How do structural modifications affect the biological activity of this compound derivatives?

A9: Structural modifications significantly impact the biological activity of MP derivatives. For example: * Substituents on the aryl ring: The nature and position of substituents on the aryl ring at the 4-position of the pyrazolone ring can influence antibacterial activity. [] * N-substitution: Introducing different groups at the N1 position of the pyrazolone ring can alter antidiabetic activity. [] * Metal complexation: Complexing MP derivatives with metal ions can enhance antibacterial activity. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate](/img/structure/B87072.png)